molecular formula C15H13N3O2 B8432706 1-benzyl-3-methyl-4-nitro-1H-indazole

1-benzyl-3-methyl-4-nitro-1H-indazole

Cat. No.: B8432706
M. Wt: 267.28 g/mol
InChI Key: CUWFKTMBEDKMHP-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-4-nitro-1H-indazole is a nitro-substituted indazole derivative with a benzyl group at the 1-position and a methyl group at the 3-position. Indazoles are heterocyclic aromatic compounds with a fused benzene and pyrazole ring system, and substitutions at specific positions significantly influence their chemical reactivity, physical properties, and biological activity.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

1-benzyl-3-methyl-4-nitroindazole

InChI

InChI=1S/C15H13N3O2/c1-11-15-13(8-5-9-14(15)18(19)20)17(16-11)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3

InChI Key

CUWFKTMBEDKMHP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
1-benzyl-3-methyl-4-nitro-1H-indazole derivatives have been synthesized and evaluated for their anticancer properties. For instance, studies have shown that similar indazole derivatives exhibit potent inhibitory effects against various cancer cell lines, including those resistant to traditional therapies. In one study, compounds with the indazole scaffold demonstrated comparable potency to Imatinib against Bcr-Abl wild type and mutant leukemia cells, with IC50 values indicating strong inhibitory activities .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Research indicates that derivatives of this compound can inhibit the growth of pathogenic microorganisms. For example, modifications of the indazole structure have led to compounds showing significant activity against Leishmania species, which are responsible for leishmaniasis . The efficacy of these compounds was confirmed through cytotoxicity assays and electron microscopy studies, highlighting their potential as therapeutic agents.

Biological Applications

Mechanism of Action
The biological activity of this compound is attributed to its ability to interact with cellular targets such as enzymes and receptors. The nitro group in the compound can undergo bioreduction, forming reactive intermediates that can affect cellular components and pathways . This mechanism underlies its potential as a lead compound in drug discovery aimed at treating infectious diseases and cancers.

Case Study: Leishmaniasis Treatment
In a specific study focusing on antileishmanial activity, derivatives based on this compound were tested against different life stages of Leishmania. Compounds demonstrated significant activity against both promastigotes and amastigotes, suggesting their potential application in treating leishmaniasis . The study utilized advanced imaging techniques to assess the structural damage caused by these compounds on the parasites.

Industrial Applications

Material Science
Beyond biological applications, this compound is being explored for its utility in materials science. Its derivatives can serve as precursors for synthesizing functionalized indazoles that may be used in advanced materials with specific properties . This aspect opens avenues for developing new materials with tailored functionalities in electronics or photonics.

Data Tables

Application Area Description Key Findings
Medicinal ChemistryAnticancer and antimicrobial propertiesPotent inhibitors against cancer cell lines; effective against Leishmania spp.
Biological ResearchMechanism of action involving enzyme interactionNitro group bioreduction leads to reactive intermediates affecting cellular targets
Industrial ApplicationsDevelopment of advanced materialsPotential use in synthesizing functionalized indazoles for specialized applications

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

a. 1-Benzyl-4-nitro-1H-indazole (CAS: Not provided)

  • Key Difference : Lacks the 3-methyl group present in the target compound.
  • NMR data (¹H and ¹³C) for this compound in show distinct shifts compared to the target compound, reflecting differences in electronic environments .

b. 1-Benzyl-5-nitro-1H-indazole (CAS: 23856-20-4)

  • Key Difference : Nitro group at the 5-position instead of the 4-position.
  • Impact : Positional isomerism alters the electron distribution across the indazole ring. The 5-nitro derivative may exhibit reduced electrophilic character at the 4-position, affecting its utility in subsequent functionalization reactions. Molecular weight (253.26 g/mol) and formula (C₁₄H₁₁N₃O₂) are identical to the target compound, but melting points and solubility likely differ due to crystallographic packing variations .

c. 1-Benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole

  • Key Difference: A bulky dimethylamino-propoxy group replaces the 3-methyl group.
  • Impact : The polar, branched substituent enhances solubility in protic solvents and may confer antimicrobial activity (as suggested by analogues in ). However, steric effects could hinder crystallization or reduce synthetic yields compared to the methyl-substituted derivative .

a. 1-Benzyl-3-methyl-4-nitro-1H-indazole

  • Synthesis likely involves alkylation of 4-nitroindazole precursors followed by nitration or direct substitution.

b. 1-Benzyl-3-hydroxymethyl-1H-indazole

  • Prepared via magnesium intermediates and HCl-mediated reactions in toluene (90°C, 2 hours). The hydroxymethyl group at the 3-position allows further derivatization (e.g., chlorination to 3-chloromethyl derivatives), but the target compound’s methyl group simplifies stability and storage .

c. 2-(((1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl) methoxy) methyl)-1H-benzo[d]imidazole

  • Synthesized via copper-catalyzed azide-alkyne cycloaddition.
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₅H₁₃N₃O₂ 267.28 3-methyl, 4-nitro Likely crystalline solid; moderate solubility in DMSO
1-Benzyl-5-nitro-1H-indazole C₁₄H₁₁N₃O₂ 253.26 5-nitro Higher polarity due to nitro positioning
1-Benzyl-3-hydroxymethyl-1H-indazole C₁₅H₁₄N₂O 238.29 3-hydroxymethyl Prone to oxidation; requires anhydrous storage

Q & A

Basic: What are common synthetic routes for 1-benzyl-3-methyl-4-nitro-1H-indazole, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves functionalization of the indazole core. A key approach includes:

  • Magnesium-mediated intermediates : describes a method using magnesium intermediates to introduce substituents at the 3-position of indazole. For example, 1-benzyl-3-hydroxymethyl-1H-indazole can be synthesized via Grignard reactions, followed by nitro-group introduction via nitration under controlled conditions .
  • Protecting group strategies : Benzyl groups are introduced early to protect the 1-position, enabling selective nitration at the 4-position. Post-synthetic deprotection (e.g., hydrogenolysis) may be required for downstream modifications.

Characterization relies on NMR, IR, and mass spectrometry (). For example, 1H^1\text{H}-NMR can confirm benzyl proton environments (~7.3 ppm aromatic signals), while IR identifies nitro-group stretching (~1520 cm1^{-1}) .

Basic: What are standard analytical techniques for validating purity and structural integrity?

Methodological Answer:

  • Chromatography : HPLC or GC-MS to assess purity (>95% is typical for research-grade compounds) .
  • Spectroscopy :
    • NMR : 13C^{13}\text{C}-NMR distinguishes nitro (C-NO2_2) carbons at ~140–150 ppm.
    • Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Elemental analysis : Validates empirical formula (e.g., C15 _{15}H13 _{13}N3 _{3}O2 _{2}) .

Basic: How is this compound screened for pharmacological activity?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Test against kinases or nitroreductases (common targets for nitro-aromatics) using fluorescence-based assays .
    • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) to evaluate IC50 _{50} values .
  • Structure-activity relationship (SAR) : Modify nitro or benzyl groups to assess impact on activity .

Advanced: How can copper-catalyzed reactions optimize synthesis efficiency?

Methodological Answer:
highlights click chemistry (e.g., azide-alkyne cycloaddition) for functionalizing indazoles. For example:

  • Use Cu(I) catalysts (e.g., [Cu(CH3 _3CN)4 _4]PF6 _6) to accelerate triazole formation at the 3-position .
  • Reaction optimization : Adjust solvent (THF vs. DMF), temperature (25–80°C), and catalyst loading (5–10 mol%) to improve yields (>80%) .

Advanced: What challenges arise in crystallographic refinement of this compound?

Methodological Answer:

  • Disorder in nitro groups : The planar nitro moiety may exhibit rotational disorder. Use SHELXL ( ) to model anisotropic displacement parameters and apply restraints .
  • Twinned crystals : Employ SHELXD for twin-law identification and SHELXE for phase extension in low-symmetry space groups .
  • Validation : Check Rint_\text{int} (<5%) and residual density maps using WinGX/ORTEP .

Advanced: How can contradictory bioactivity data be resolved?

Methodological Answer:
Contradictions (e.g., varying IC50 _{50} values across studies) require:

  • Dose-response validation : Replicate assays under standardized conditions (e.g., pH, serum content) .
  • Off-target profiling : Use proteome-wide screens (e.g., kinase panels) to identify non-specific interactions .
  • Metabolite analysis : LC-MS to detect nitro-reduction products (e.g., amine derivatives) that may confound results .

Advanced: What computational methods predict reactivity of the nitro group?

Methodological Answer:

  • DFT calculations : Model nitro-group reduction potentials using Gaussian at the B3LYP/6-31G* level. Compare with experimental cyclic voltammetry data .
  • Molecular docking : Simulate interactions with nitroreductases (e.g., NTR1) using AutoDock Vina. Prioritize poses with hydrogen bonds to nitro oxygen .

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